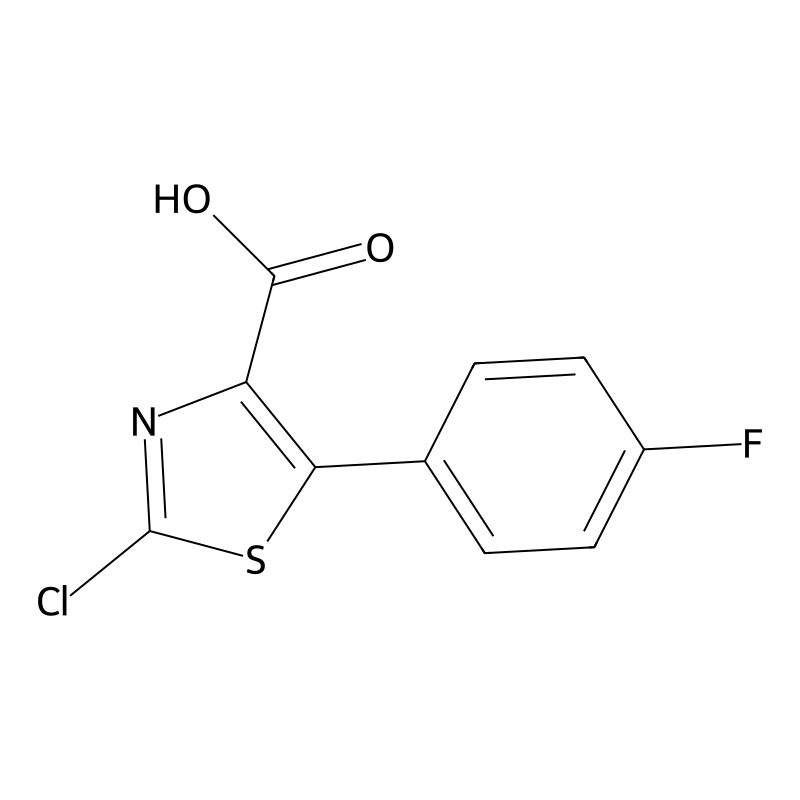2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Thiazoles are a type of organic compound that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They have been found to have diverse biological activities, and have been used in the development of various drugs .
For example, thiazole derivatives have been used in the development of drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These drugs work in different ways depending on their specific chemical structure and the condition they are designed to treat.
In terms of experimental procedures, the specific methods used can vary widely depending on the specific application. For example, in drug development, thiazole derivatives might be synthesized in a laboratory and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their biological activity .
The results or outcomes obtained can also vary widely. For example, a thiazole derivative might be found to have potent antimicrobial activity in an in vitro test, suggesting potential as a new type of antibiotic .
2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid is an organic compound classified as a thiazole derivative. Its molecular formula is , and it has a molar mass of approximately 257.67 g/mol. The compound features a thiazole ring that is substituted at the 2-position with a chlorine atom and at the 5-position with a 4-fluorophenyl group. This unique structure contributes to its chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .
- Substitution Reactions: The chloro group can be replaced by other nucleophiles, making it versatile for further chemical modifications.
- Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation or reduction processes, leading to the formation of different derivatives.
These reactions are essential for synthesizing related compounds and exploring their properties.
This compound exhibits significant biological activity, particularly as a building block in drug design. Its structure allows it to interact with various biological targets, potentially influencing enzyme activity and other biochemical processes. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, which are critical factors in pharmacokinetics and drug efficacy.
The synthesis of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid typically involves the following steps:
- Starting Materials: The reaction generally begins with 2-amino-5-chlorothiazole and 4-fluorobenzoyl chloride.
- Reaction Conditions: The synthesis is carried out in the presence of a base, such as triethylamine, which facilitates the formation of the desired product.
- Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product .
In industrial settings, continuous flow reactors may be used to optimize yield and purity.
2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid finds applications in various fields:
- Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects.
- Materials Science: The compound is investigated for its possible use in advanced materials, including polymers and coatings.
- Biological Studies: It acts as a probe in biochemical assays to study enzyme interactions and other biological processes .
Several compounds share structural similarities with 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 2-Chloro-5-(4-chlorophenyl)thiazole-4-carboxylic acid | 0.81 |
| 2-Chloro-5-(4-methylphenyl)thiazole-4-carboxylic acid | 0.75 |
| 2-Chloro-5-(4-nitrophenyl)thiazole-4-carboxylic acid | 0.70 |
| 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid | 0.81 |
| 2-Chloro-4-fluorobenzo[d]thiazole | 0.70 |
Comparison: The uniqueness of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid lies primarily in the presence of the fluorine atom, which enhances its chemical reactivity and biological activity compared to similar compounds. Fluorinated compounds are often more stable and lipophilic, making them valuable in drug design .








